

Application Notes and Protocols for 5-Amino-3-(trifluoromethyl)picolinonitrile

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Compound of Interest

Compound Name: 5-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No.: B1282822

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, featuring an amino group for coupling reactions, a nitrile group for diverse chemical transformations, and a trifluoromethyl group to enhance pharmacological properties, makes it a valuable building block in modern drug discovery. The trifluoromethyl moiety is particularly significant as it can improve metabolic stability, lipophilicity, and binding affinity of the final drug molecule.^{[1][2]}

This document provides detailed application notes on the utility of this intermediate, focusing on its role in the synthesis of the second-generation androgen receptor (AR) inhibitor, Apalutamide, and its potential in the development of kinase inhibitors. Comprehensive, step-by-step experimental protocols for its synthesis and subsequent reactions are also presented.

Chemical and Physical Properties

5-Amino-3-(trifluoromethyl)picolinonitrile is a stable organic compound under standard conditions.^[3] Key quantitative data and physical properties are summarized in the table below.

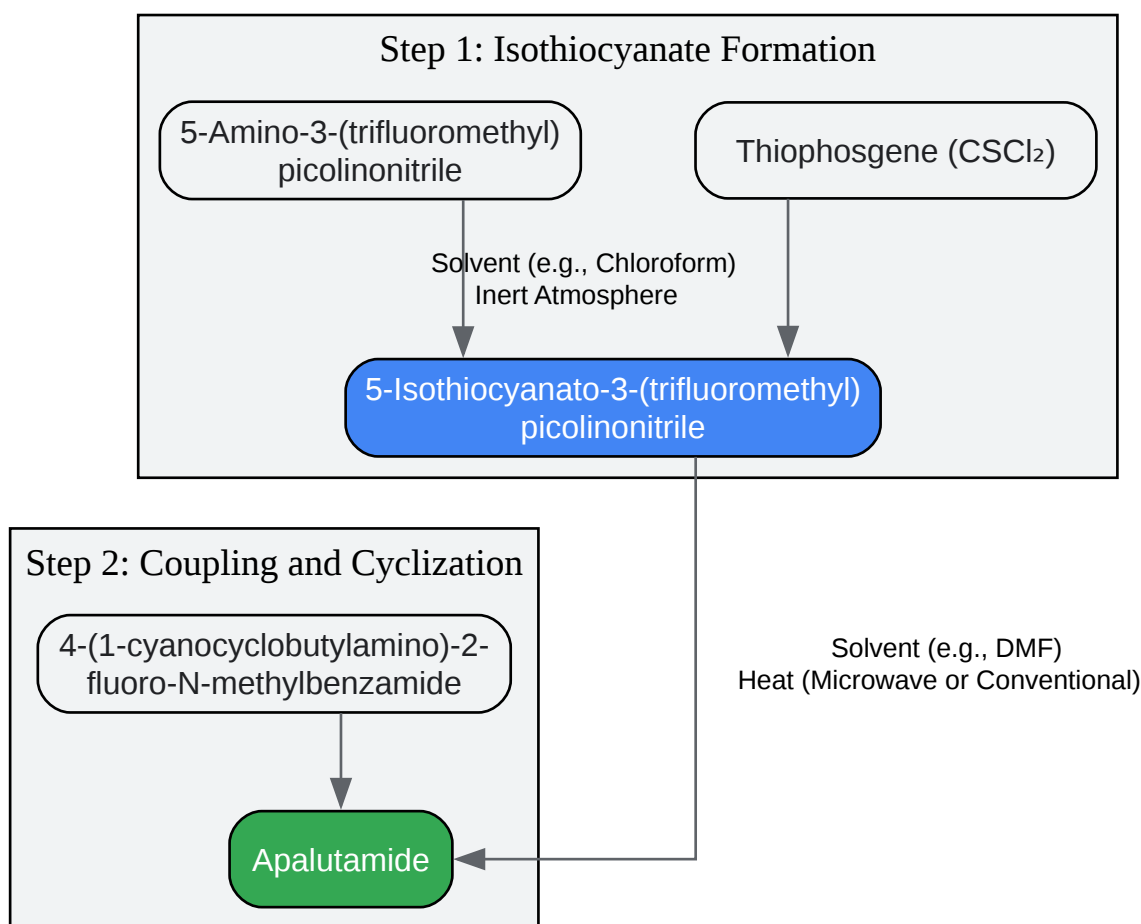
Property	Value	Reference(s)
CAS Number	573762-62-6	[3] [4]
Molecular Formula	C ₇ H ₄ F ₃ N ₃	[4]
Molecular Weight	187.12 g/mol	[4]
Appearance	Off-white to yellow/brown solid	[4]
Boiling Point	362.2 ± 42.0 °C at 760 mmHg	[5]
Density	1.5 ± 0.1 g/cm ³	[5]
Purity	Typically ≥97%	

Applications in Pharmaceutical Synthesis

Key Intermediate for Apalutamide

5-Amino-3-(trifluoromethyl)picolinonitrile is a crucial precursor in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[\[6\]](#) The synthesis involves the conversion of the amino group into a reactive isothiocyanate, which then undergoes cyclization with another intermediate to form the core structure of Apalutamide.[\[7\]](#)[\[8\]](#)

Logical Workflow for Apalutamide Synthesis



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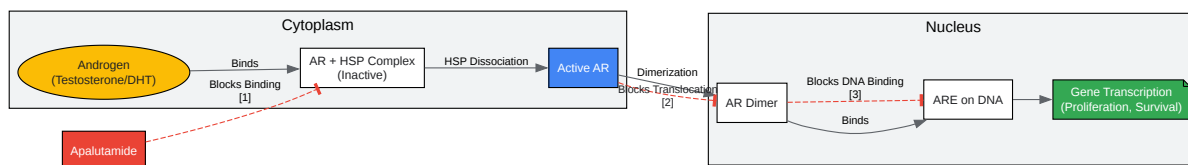
Workflow for the synthesis of Apalutamide.

Mechanism of Action: Apalutamide and the Androgen Receptor Pathway

Apalutamide functions by potently and selectively inhibiting the Androgen Receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.^{[1][3]} Unlike first-generation antiandrogens, Apalutamide acts at multiple points in the cascade.^{[1][9]}

- **Competitive Inhibition:** It binds directly to the ligand-binding domain of the AR with high affinity, preventing androgens like testosterone and dihydrotestosterone (DHT) from binding.^{[1][10]}
- **Inhibition of Nuclear Translocation:** It prevents the activated AR from moving from the cytoplasm into the nucleus.^{[3][9]}

- Impeding DNA Binding: It blocks the ability of the AR to bind to Androgen Response Elements (AREs) on the DNA, thereby preventing the transcription of genes that promote tumor cell proliferation and survival.[3][9]



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Mechanism of Apalutamide in the AR signaling pathway.

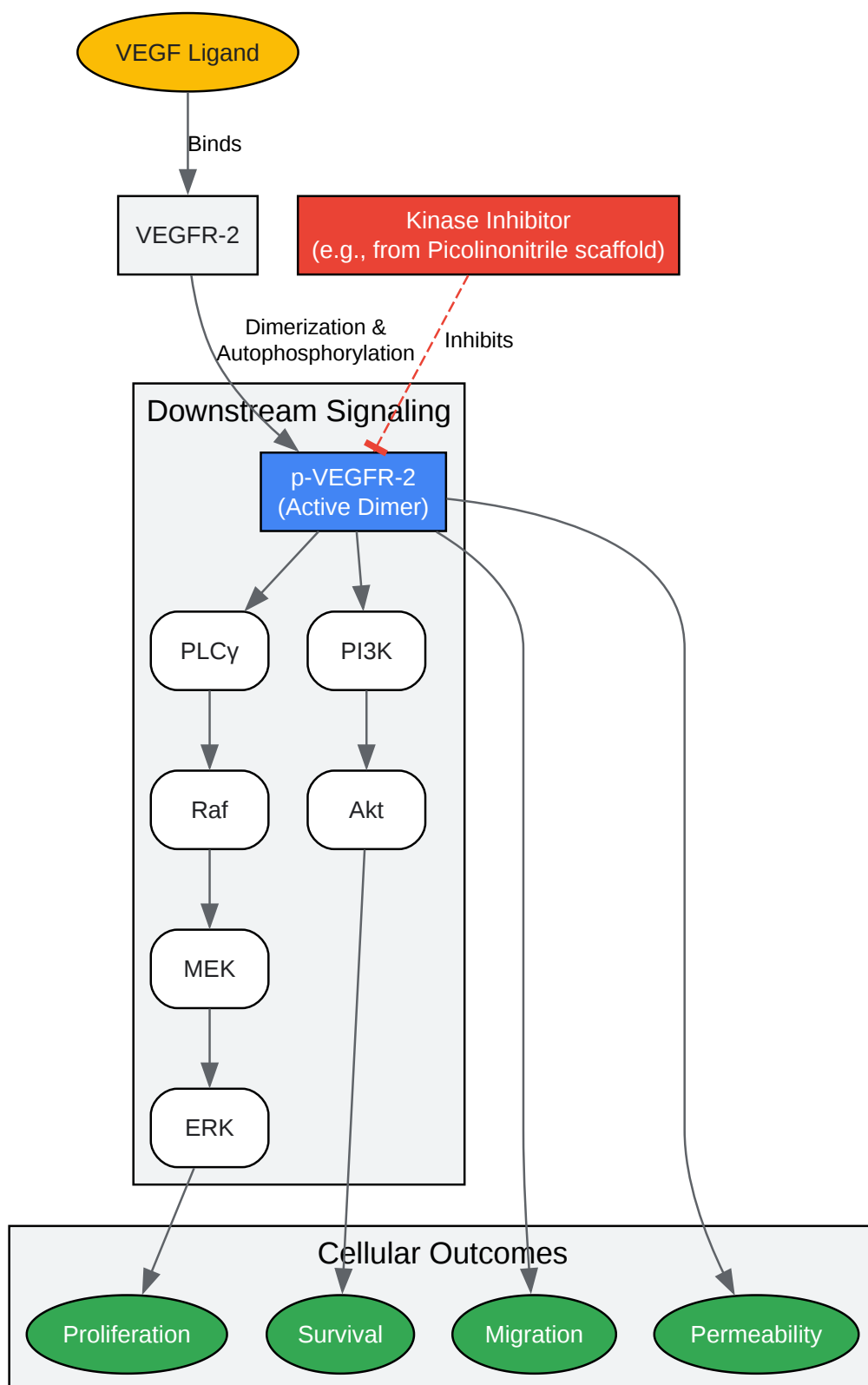
Scaffold for Kinase Inhibitor Synthesis

The picolinonitrile scaffold is prevalent in the design of kinase inhibitors.[11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[13][14] Inhibiting the VEGFR-2 signaling pathway is a validated anti-cancer strategy.

The amino group of **5-amino-3-(trifluoromethyl)picolinonitrile** can be derivatized to introduce various pharmacophores that can interact with the ATP-binding pocket of kinases like VEGFR-2, while the trifluoromethyl group can occupy adjacent hydrophobic regions to increase potency.

VEGFR-2 Signaling Pathway

VEGF binding to its receptor (VEGFR-2) on endothelial cells triggers receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the PLCγ-MAPK and PI3K-Akt pathways, ultimately leading to cell proliferation, migration, survival, and increased vascular permeability.[6][15][16][17]



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Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

This protocol describes the reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine to the corresponding amine using iron powder.^{[13][18]}

Materials:

- 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine
- Iron powder
- Ethyl acetate (EtOAc)
- Acetic acid (AcOH)
- Diatomaceous earth (Celite®)
- Saturated aqueous sodium carbonate (Na_2CO_3) solution
- Saturated brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol (EtOH)
- Hydrochloric acid (HCl), concentrated

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heat source
- Filtration apparatus (e.g., Büchner funnel)

- Rotary evaporator
- Standard laboratory glassware

Procedure:

Two variations of the protocol are commonly cited, differing slightly in solvent and workup.

Method A (High Yield)[18]

- To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (17.6 g, 0.08 mol) in a 1:1 mixture of EtOH and EtOAc (100 mL), add iron powder (22.7 g, 0.40 mol) and concentrated HCl (1 mL).
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- After 12 hours, cool the mixture and filter through a pad of diatomaceous earth.
- Concentrate the filtrate under reduced pressure.
- To the crude residue, add EtOAc and saturated aqueous Na₂CO₃ solution.
- Separate the layers and extract the aqueous phase with EtOAc.
- Combine the organic phases, wash with saturated brine, dry over Na₂SO₄, filter, and concentrate.
- The desired product is obtained as a brown solid.
 - Yield: 95%
 - HRMS (ESI): m/z, calculated for C₇H₅F₃N₃ [M+H]⁺, 188.0430; found: 188.0432.[18]

Method B (Chromatographic Purification)[13]

- In a flask, combine 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (0.095 g, 0.44 mmol) and iron powder (0.112 g, 2 mmol) in a mixture of EtOAc (1 ml) and AcOH (1 ml).

- Heat the mixture for 15 hours.
- After cooling, filter the solid particles through diatomaceous earth and concentrate the filtrate.
- Purify the crude product by column chromatography (Eluent: EtOAc:pentane = 1:1).
 - Yield: 91%

Protocol 2: Synthesis of Apalutamide via Isothiocyanate Intermediate

This protocol describes a key step in Apalutamide synthesis, where the isothiocyanate derivative of the title compound is reacted with the second key intermediate.[\[7\]](#)[\[19\]](#)

Materials:

- 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (prepared from the title compound and thiophosgene[\[8\]](#)[\[19\]](#))
- 4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide
- N,N-Dimethylformamide (DMF) or Chloroform
- Isopropyl alcohol
- Methanol
- 2N HCl

Equipment:

- Microwave reactor (optional, for accelerated reaction) or standard reflux setup
- Round-bottom flask
- Magnetic stirrer and heat source

- Rotary evaporator

Procedure:

- Combine 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (1.0 g) and 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide in a reaction vessel.
- Add a suitable solvent such as chloroform (10 mL) or DMF.[\[7\]](#)[\[19\]](#)
- Heat the reaction mixture. A patent describes refluxing for 6 hours in chloroform.[\[7\]](#) Another describes heating in a microwave reactor at 80 °C for 20 hours in DMF.[\[19\]](#)
- Monitor the reaction for completion (e.g., by HPLC or TLC).
- Upon completion, concentrate the reaction mixture under vacuum at ~50 °C.[\[7\]](#)
- Workup and Purification:
 - Add isopropyl alcohol (~20 mL) to the concentrated residue and stir for several hours at room temperature to induce crystallization.[\[7\]](#)
 - Alternatively, after reaction in DMF, add methanol and 2N HCl, reflux for 2 hours, then neutralize with saturated NaHCO₃ and extract with ethyl acetate.[\[19\]](#)
- Filter the resulting solid, wash with a small amount of cold isopropyl alcohol, and dry to obtain Apalutamide.
 - Purity: >99% (by HPLC) can be achieved.[\[7\]](#)

Safety and Handling

5-Amino-3-(trifluoromethyl)picolinonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[\[20\]](#)[\[21\]](#)

- GHS Hazard Statements: H301, H311, H331 (Toxic if swallowed, in contact with skin, toxic if inhaled).
- Precautionary Statements: P260, P264, P270, P280, P301+P310, P405.[\[20\]](#)[\[21\]](#)

Handling Recommendations:

- Handle only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (inspect before use).^{[7][21]}
- Avoid formation of dust and aerosols.
- Wash hands thoroughly after handling.
- Store locked up in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[3]

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety measures and in compliance with institutional and regulatory guidelines.

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